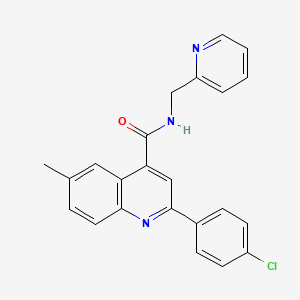![molecular formula C20H19ClN4S B4269566 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-methyl-1-indolinecarbothioamide](/img/structure/B4269566.png)
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-methyl-1-indolinecarbothioamide
Vue d'ensemble
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-methyl-1-indolinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CPI-455, and it is a potent inhibitor of the histone methyltransferase enzyme EZH2.
Applications De Recherche Scientifique
CPI-455 has been extensively studied for its potential applications in cancer treatment. The EZH2 enzyme is known to be overexpressed in various types of cancer, and its inhibition has been shown to reduce tumor growth. CPI-455 has been shown to inhibit EZH2 activity in cancer cells, leading to a reduction in tumor growth and increased survival rates in animal models. Additionally, CPI-455 has been studied for its potential applications in epigenetic therapy, as EZH2 plays a crucial role in epigenetic regulation.
Mécanisme D'action
CPI-455 works by inhibiting the activity of EZH2, which is responsible for the methylation of histone H3 lysine 27 (H3K27). This methylation is associated with gene silencing and is often observed in cancer cells. CPI-455 binds to the catalytic domain of EZH2, preventing it from methylating H3K27 and leading to the activation of tumor suppressor genes.
Biochemical and Physiological Effects
The inhibition of EZH2 by CPI-455 has been shown to have several biochemical and physiological effects. In cancer cells, CPI-455 leads to a reduction in tumor growth and increased survival rates. Additionally, CPI-455 has been shown to induce apoptosis, or programmed cell death, in cancer cells. In non-cancer cells, the inhibition of EZH2 by CPI-455 has been shown to increase the expression of tumor suppressor genes and reduce the expression of oncogenes.
Avantages Et Limitations Des Expériences En Laboratoire
CPI-455 has several advantages for lab experiments, including its high potency and specificity for EZH2 inhibition. Additionally, CPI-455 has been optimized for high yield and purity, making it a viable compound for scientific research. However, CPI-455 has some limitations, including its potential toxicity and the need for further studies to determine its efficacy in humans.
Orientations Futures
For research on CPI-455 include the development of combination therapies, further studies on its efficacy in humans, and the development of more potent and selective EZH2 inhibitors.
Propriétés
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-methyl-2,3-dihydroindole-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4S/c1-14-12-16-4-2-3-5-18(16)25(14)20(26)22-19-10-11-24(23-19)13-15-6-8-17(21)9-7-15/h2-11,14H,12-13H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMVPARARUMFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=S)NC3=NN(C=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4269489.png)
![N-(2,6-diethylphenyl)-2-{[6-methyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4269498.png)
![3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4269506.png)
![5-ethyl-2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4269513.png)
![methyl {4-[(methoxycarbonyl)amino]phenyl}phenylcarbamate](/img/structure/B4269536.png)

![ethyl 2-({[2-(4-chlorophenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4269554.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4269555.png)
![methyl 2-{[(2,6-dimethyl-1-piperidinyl)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4269568.png)
![3-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4269573.png)
![2-mercapto-6-methyl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4269577.png)
![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B4269593.png)
![3-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4269596.png)
![2-mercapto-6-methyl-3-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4269597.png)